molecular formula C16H18N4O4S B11475057 2-{4-[5-Hydroxy-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-7-yl]-2-methoxyphenoxy}acetamide

2-{4-[5-Hydroxy-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-7-yl]-2-methoxyphenoxy}acetamide

Cat. No.: B11475057
M. Wt: 362.4 g/mol
InChI Key: PPPJNXRFEHITOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[5-Hydroxy-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-7-yl]-2-methoxyphenoxy}acetamide is a complex organic compound with a unique structure that includes a thiazolopyridine core, a hydroxy group, a methylamino group, and a methoxyphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[5-Hydroxy-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-7-yl]-2-methoxyphenoxy}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiazolopyridine core, the introduction of the hydroxy and methylamino groups, and the final coupling with the methoxyphenoxyacetamide moiety. Common reagents used in these steps include thionyl chloride, methylamine, and various coupling agents such as EDCI or DCC.

Industrial Production Methods

For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[5-Hydroxy-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-7-yl]-2-methoxyphenoxy}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC or DMP.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles such as amines, thiols, or alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the nitro group would yield an amine.

Scientific Research Applications

2-{4-[5-Hydroxy-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-7-yl]-2-methoxyphenoxy}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{4-[5-Hydroxy-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-7-yl]-2-methoxyphenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[5-Hydroxy-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-7-yl]-2-methoxyphenoxy}acetamide
  • 2-{4-[5-Hydroxy-2-(ethylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-7-yl]-2-methoxyphenoxy}acetamide
  • 2-{4-[5-Hydroxy-2-(propylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-7-yl]-2-methoxyphenoxy}acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18N4O4S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[2-methoxy-4-[2-(methylamino)-5-oxo-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-7-yl]phenoxy]acetamide

InChI

InChI=1S/C16H18N4O4S/c1-18-16-20-15-14(25-16)9(6-13(22)19-15)8-3-4-10(11(5-8)23-2)24-7-12(17)21/h3-5,9H,6-7H2,1-2H3,(H2,17,21)(H,18,20)(H,19,22)

InChI Key

PPPJNXRFEHITOS-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=C(C=C3)OCC(=O)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.